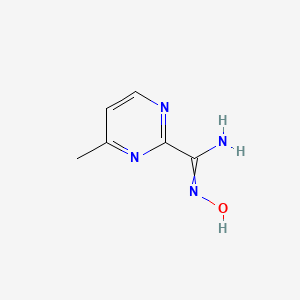![molecular formula C31H45N3O5 B13684671 (S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide](/img/structure/B13684671.png)
(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxyphenyl group, a diethylamino group, and a Boc-protected amino group, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl (Boc) group . This method is more efficient and sustainable compared to traditional batch processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with aromatic residues in proteins, while the diethylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyloxybenzylamine: Shares the benzyloxyphenyl group but lacks the diethylamino and Boc-protected amino groups.
4-(Benzyloxy)phenyl isocyanate: Contains the benzyloxyphenyl group but differs in its functional groups and reactivity.
Uniqueness
(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C31H45N3O5 |
|---|---|
Molekulargewicht |
539.7 g/mol |
IUPAC-Name |
tert-butyl N-[1-[[1-(diethylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H45N3O5/c1-9-34(10-2)28(36)25(32-27(35)26(30(3,4)5)33-29(37)39-31(6,7)8)20-22-16-18-24(19-17-22)38-21-23-14-12-11-13-15-23/h11-19,25-26H,9-10,20-21H2,1-8H3,(H,32,35)(H,33,37) |
InChI-Schlüssel |
ZGNUHLBMIRDOTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13684589.png)
![(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)](/img/structure/B13684594.png)




![1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13684618.png)

![4-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B13684629.png)
![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)


![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)

